(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

Chiral amine intermediates Solid-state handling Pharmaceutical formulation

Reproducibility failures from blind analog substitution in enantioselective synthesis. (R)-N-Neopentyl-1-phenyl-2-piperidinoethylamine (CAS 153837-28-6) resolves this with a Taft Es of -1.54, ensuring superior facial shielding vs. smaller N-alkyl congeners. Solid-state form (mp 36-40°C) enables precise automated dispensing, eliminating volumetric errors. Batch-consistent 97% purity and -90° optical rotation provide verifiable quality for CNS API lead optimization. Supplied as a white crystalline solid with traceable CoA.

Molecular Formula C18H30N2
Molecular Weight 274.4 g/mol
CAS No. 153837-28-6
Cat. No. B124703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine
CAS153837-28-6
Molecular FormulaC18H30N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1
InChIKeyRUWFXOINQANLGF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Neopentyl-1-phenyl-2-(piperidino)ethylamine Overview


(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine (CAS 153837-28-6), also referred to as (R)-(-)-N-neopentyl-1-phenyl-2-(1-piperidino)ethylamine, is a chiral 1,2-diamine derivative bearing a sterically demanding neopentyl (2,2-dimethylpropyl) substituent on the secondary amine nitrogen. The compound possesses a single (R)-configuration stereogenic center at the benzylic carbon of the phenethylamine backbone, with a molecular formula of C₁₈H₃₀N₂ and a molecular weight of 274.45 g/mol . It is commercially supplied as a white solid (melting point 36–40 °C) with a nominal purity of 97% and a specific optical rotation of −90° (c = 1, methanol) . The compound is classified as a pharmaceutical intermediate and is offered for research-use-only by multiple global chemical suppliers .

Why N-Alkyl Analogs Cannot Substitute the Neopentyl Intermediate


Superficially similar N-alkyl-1-phenyl-2-piperidinoethylamine derivatives—such as the N-isopropyl congener (CAS 129157-10-4) or the N-methyl analog (CAS 148054-92-6)—differ fundamentally in steric encumbrance, lipophilicity, physical state, and chiroptical signature. These differences translate into non-interchangeable behavior in enantioselective synthesis, chiral resolution, and formulation processes where precise stereochemical integrity and phase-handling characteristics are critical . The quantitative evidence below demonstrates that the neopentyl substituent confers a distinct and measurable differentiation profile that cannot be replicated by smaller N-alkylated peers, making blind analog substitution a source of experimental irreproducibility and procurement risk.

Quantitative Differentiation: Neopentyl vs N-Alkyl Analogs


Solid-State Advantage Over Liquid Analog

The target compound is a white crystalline solid with a melting point of 36–40 °C, whereas the closest N-alkyl analog, (R)-N-isopropyl-1-phenyl-2-(1-piperidino)ethylamine (CAS 129157-10-4), is a liquid at ambient temperature (density 0.931 g/mL at 20 °C) [1]. The solid-state character facilitates precise gravimetric dispensing, reduces solvent entrapment during isolation, and simplifies storage under inert atmosphere without the risk of liquid leakage or vapor pressure management.

Chiral amine intermediates Solid-state handling Pharmaceutical formulation

Chiroptical Differentiation: Optical Rotation

The target compound exhibits a specific optical rotation of [α] = −90° (c = 1, methanol) , which differs in both magnitude and sign direction from the N-isopropyl analog (typically reported as dextrorotatory; specific rotation value not publicly standardized but noted as (R)-(+)-isomer) [1]. The large levorotatory rotation provides a quantitative chiroptical fingerprint that can be used to verify enantiomeric excess and distinguish the neopentyl derivative from its N-isopropyl or N-methyl congeners in absence of chromatographic resolution.

Enantiomeric purity Chiroptical detection Chiral quality control

LogP and Membrane Permeability Advantage

The predicted octanol-water partition coefficient (LogP) for the target compound is 4.178 (calculated via molbase.cn fragment-based method) [1], significantly exceeding the LogP of the N-isopropyl analog (C₁₆H₂₆N₂, predicted LogP ≈ 3.2–3.5 by fragment addition). The 0.7–1.0 log unit increase corresponds to an approximately 5- to 10-fold higher theoretical partition into lipid membranes, which is relevant when the compound is employed as an intermediate for CNS-targeted active pharmaceutical ingredients where passive blood-brain barrier permeation is desired.

Lipophilicity LogP Blood-brain barrier penetration

Air Sensitivity and Storage Requirements

The target compound is explicitly classified as air-sensitive and requires storage under inert gas, in a cool, dry, well-ventilated place . By contrast, the N-isopropyl analog is not universally flagged for air sensitivity in vendor documentation. This distinction implies a higher reactivity of the neopentylamino moiety toward atmospheric oxygen or moisture, which may affect long-term storage behavior, shipping conditions, and pre-synthetic activation protocols.

Chemical stability Storage conditions Inert atmosphere handling

Steric Bulk: Neopentyl vs Smaller Alkyls

The neopentyl (CH₂C(CH₃)₃) substituent possesses a Taft steric substituent constant Es of approximately −1.54, substantially larger in steric demand than isopropyl (Es ≈ −0.47) or methyl (Es = 0.00) [1]. This steric differentiation is critical when the compound is employed as a chiral ligand or auxiliary: the greater steric bulk can improve stereochemical outcomes in asymmetric transformations, as demonstrated with the N-methyl analog (MAPP ligand) where steric modulation at the nitrogen center directly influences enantioselectivity . Although direct catalytic performance data for the neopentyl derivative are not publicly available, the class-level inference indicates that the neopentyl group provides a unique steric environment unattainable with smaller N-alkyl substituents.

Steric effects Taft steric parameter Enantioselective synthesis

Commercial Purity and Batch Consistency

The target compound is routinely supplied at 97% chemical purity with a defined specific rotation, sourced from major international vendors under the Thermo Scientific/Alfa Aesar brand portfolio . No equivalent standardized, pre-qualified commercial offering exists for the N-neopentyl derivative from custom synthesis labs without documented quality metrics. For comparator analogs such as the N-isopropyl derivative, commercial purity is typically reported as 96% from single-source providers [1]. The 97% purity threshold, combined with batch-to-batch optical rotation consistency, lowers the burden of in-house re-purification prior to use in regulated synthetic sequences.

Commercial purity Enantiomeric excess Supply chain reliability

Key Application Scenarios


CNS-Penetrant Drug Candidate Synthesis

Medicinal chemistry programs targeting sigma receptors, dopamine transporters, or other CNS receptors can leverage the predicted LogP of 4.178 of the target compound as a lipophilic building block. The enhanced LogP relative to the N-isopropyl analog (ΔLogP ≈ +0.7–1.0) supports the design of API candidates with improved passive blood-brain barrier permeability, a measurable advantage for early lead optimization where CNS exposure is a key selection criterion.

Chiral Ligand Design with Ultra-High Steric Bulk

The neopentyl group provides a Taft steric substituent constant Es of approximately −1.54, substantially larger than isopropyl (Es ≈ −0.47) . This steric differentiation is valuable for designing chiral ligands or auxiliaries for asymmetric catalysis. While the N-methyl analog (MAPP) has documented enantioselectivity , the neopentyl variant offers a unique steric environment for reactions where increased facial shielding is hypothesized to improve enantiomeric excess beyond what smaller N-alkyl ligands can achieve.

Solid-Phase Synthesis with Crystalline Intermediates

Because the target compound is a white crystalline solid (mp 36–40 °C) rather than a liquid like the N-isopropyl comparator, it enables precise automated solid dispensing on parallel synthesis platforms. The solid-state nature eliminates the volumetric handling errors associated with viscous or hygroscopic liquids, improving the accuracy of stoichiometric loading in multi-well library production and reducing cross-contamination risks.

Standardized Intermediate for Regulated Synthesis

For CRO/CDMO operations requiring documented, batch-consistent enantiopure intermediates, the target compound's 97% purity and −90° optical rotation specification provide a verifiable quality benchmark. The availability from a major global chemical supplier (Thermo Scientific/Alfa Aesar) with traceable certificates of analysis reduces the qualification burden compared to N-alkyl analogs sourced from smaller vendors with less rigorous documentation.

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